molecular formula C23H32N2O4 B3028930 1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine CAS No. 401518-12-5

1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine

Cat. No.: B3028930
CAS No.: 401518-12-5
M. Wt: 400.5
InChI Key: HYPROUWETCXMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine is a complex organic compound with a piperidine core It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Piperidine Core: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

    Substitution Reactions: The phenyl ring is introduced through substitution reactions, often involving Suzuki-Miyaura coupling reactions.

    Introduction of the Cyano Group: The cyano group can be introduced using cyanation reactions, typically involving reagents like copper(I) cyanide (CuCN).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups in the molecule.

    Substitution: The phenyl ring and other substituents can undergo substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine involves its interaction with specific molecular targets. The cyano group and the substituted phenyl ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-cyano-4-phenylpiperidine: Lacks the cyclopentyloxy and methoxy substituents on the phenyl ring.

    1-Boc-4-cyano-4-(4-methoxyphenyl)piperidine: Similar structure but without the cyclopentyloxy group.

    1-Boc-4-cyano-4-(3-cyclopentyloxyphenyl)piperidine: Similar structure but without the methoxy group.

Uniqueness

1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine is unique due to the presence of both cyclopentyloxy and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4/c1-22(2,3)29-21(26)25-13-11-23(16-24,12-14-25)17-9-10-19(27-4)20(15-17)28-18-7-5-6-8-18/h9-10,15,18H,5-8,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPROUWETCXMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678166
Record name tert-Butyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401518-12-5
Record name tert-Butyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine
Reactant of Route 3
Reactant of Route 3
1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine
Reactant of Route 4
Reactant of Route 4
1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine
Reactant of Route 5
Reactant of Route 5
1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine
Reactant of Route 6
Reactant of Route 6
1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.